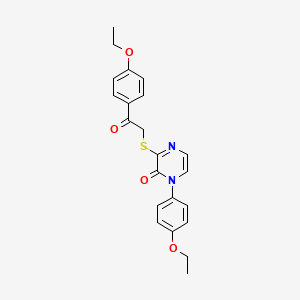

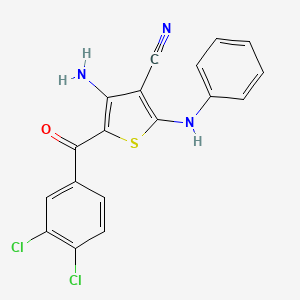

![molecular formula C8H11NO3S B2676104 [3-(Hydroxymethyl)phenyl]methanesulfonamide CAS No. 1493996-36-3](/img/structure/B2676104.png)

[3-(Hydroxymethyl)phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

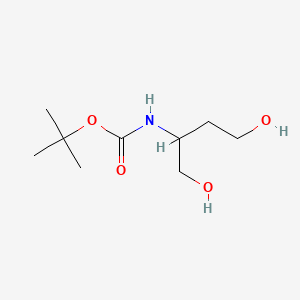

The molecular structure of “[3-(Hydroxymethyl)phenyl]methanesulfonamide” consists of a phenyl group (a ring of six carbon atoms) with a hydroxymethyl group (CH2OH) and a methanesulfonamide group (CH3SO2NH2) attached to it .Physical And Chemical Properties Analysis

“[3-(Hydroxymethyl)phenyl]methanesulfonamide” appears as a solid at room temperature . It has a molecular weight of 201.25 g/mol .Scientific Research Applications

Methane Oxidation and Its Implications

The anaerobic oxidation of methane (AOM) with sulfate plays a pivotal role in marine environments, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria. This process is essential for mitigating methane emissions, a potent greenhouse gas, from aquatic systems. Understanding the lipid biomarker signatures of these microbial communities aids in identifying their presence and activity, offering insights into natural methane mitigation mechanisms (Niemann & Elvert, 2008).

Biomimetic Approaches to Methane Hydroxylation

Biomimetic and bio-inspired methods for methane oxygenation draw inspiration from nature to develop cleaner, less expensive processes for converting methane into valuable chemicals. These approaches can potentially revolutionize chemical production, presenting solutions to material, energy, and environmental challenges. The exploration of nature's strategies for methane oxidation enriches the chemical toolbox and may lead to novel methodologies in chemical synthesis and environmental remediation (Shilov & Shteinman, 2012).

Production and Functionalization of Methane Under Non-oxidative Conditions

The catalytic conversion of methane into higher hydrocarbons under non-oxidative conditions at moderate temperatures represents an innovative approach to methane upgrading. This method circumvents the thermodynamic limitations of traditional processes, providing a novel pathway for generating more complex hydrocarbons from methane. Such advancements could significantly impact the petrochemical industry by offering more efficient and sustainable routes to produce fuels and chemicals (Amariglio, Saint-Just, & Amariglio, 1995).

properties

IUPAC Name |

[3-(hydroxymethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4,10H,5-6H2,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNFLFDXJSAKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CS(=O)(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Hydroxymethyl)phenyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

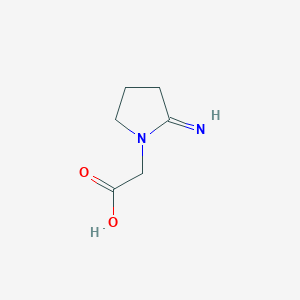

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2676021.png)

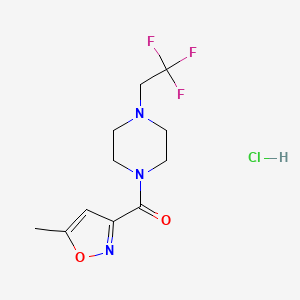

![methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2676032.png)

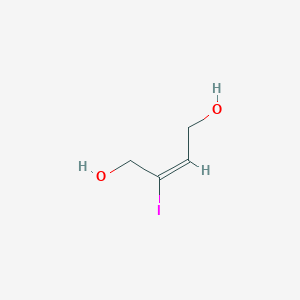

![N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676035.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)